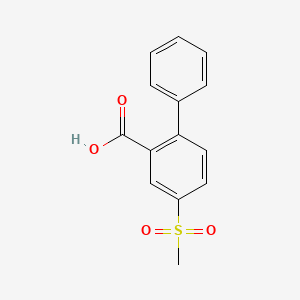
4-(methylsulfonyl)-Biphenyl-2-carboxylic acid
Vue d'ensemble
Description
4-(methylsulfonyl)-Biphenyl-2-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a carboxylic acid group and a methylsulfonyl group. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfonyl)-Biphenyl-2-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methylsulfonylphenylacetic acid.
Final Product Formation: The resulting product is purified through recrystallization to obtain this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions ensures high efficiency and scalability. The process involves careful control of reaction parameters such as temperature, pressure, and residence time to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(methylsulfonyl)-Biphenyl-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and molecular oxygen are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide or thiol derivatives
Substitution: Various substituted biphenyl derivatives
Applications De Recherche Scientifique
4-(methylsulfonyl)-Biphenyl-2-carboxylic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(methylsulfonyl)-Biphenyl-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share the methylsulfonylphenyl moiety and exhibit similar biological activities, including antimicrobial and anti-inflammatory properties.
Indole derivatives: Indole-based compounds possess diverse biological activities and are structurally related to 4-(methylsulfonyl)-Biphenyl-2-carboxylic acid.
Uniqueness
This compound is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and biological properties. Its ability to inhibit COX-2 selectively makes it a valuable compound for developing anti-inflammatory agents with reduced side effects .
Propriétés
Formule moléculaire |
C14H12O4S |
|---|---|
Poids moléculaire |
276.31 g/mol |
Nom IUPAC |
5-methylsulfonyl-2-phenylbenzoic acid |
InChI |
InChI=1S/C14H12O4S/c1-19(17,18)11-7-8-12(13(9-11)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) |
Clé InChI |
JBDFEBYMOFKEBI-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













